molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No. B050740
CAS RN: 14320-38-8
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-ol is a molecule that exhibits intriguing chemical properties due to its structural features, including two large-amplitude, low-frequency vibrations: ring-puckering and OH internal rotation. These features lead to conformational versatility, significantly influencing its chemical behavior and applications (Al‐Saadi, Ocola, & Laane, 2010).

Synthesis Analysis

The synthesis of cyclopentene derivatives, including 3-Cyclopentene-1-ol, can be accomplished through various methods. A notable approach is the electrochemical mediator-induced intermolecular selective annulation of alkenes and alkynes/alkenes. This method features high efficiency, mild reaction conditions, broad substrate scope, good functional group tolerance, and high regioselectivity (Guan et al., 2022).

Molecular Structure Analysis

3-Cyclopentene-1-ol's molecular structure is characterized by pi-type intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbon-carbon double bond. This bonding plays a crucial role in stabilizing its conformers, with the lowest energy conformer being notably more stable than others (Al‐Saadi, Ocola, & Laane, 2010).

Chemical Reactions and Properties

Cyclopentene derivatives, including 3-Cyclopentene-1-ol, can undergo various chemical reactions. For example, Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes derived from alkynes and α,β-unsaturated aldehydes is a notable reaction, leading to the synthesis of functionalized cyclopentenones (Li et al., 2012).

Physical Properties Analysis

The physical properties of 3-Cyclopentene-1-ol, particularly its spectroscopic characteristics, are significantly influenced by its conformational dynamics. The vapor-phase infrared and Raman spectra reveal the presence of four conformations, with the one possessing pi-type intramolecular hydrogen bonding being the most abundant. This bonding influences the stretching frequencies and force constants in the molecule (Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010).

Chemical Properties Analysis

3-Cyclopentene-1-ol exhibits unique chemical properties due to its molecular structure. The intramolecular hydrogen bonding not only stabilizes its conformations but also affects its reactivity in various chemical reactions, as demonstrated in the synthesis of functionalized cyclopentenones and other derivatives (Li et al., 2012).

Scientific Research Applications

  • Organic Synthesis

    • 3-Cyclopentene-1-ol is used as an intermediate in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. The outcomes would also vary based on the target compound being synthesized.
  • Pharmaceutical Intermediate

    • This compound serves as a pharmaceutical intermediate . It can be used in the laboratory research and development process, as well as in the chemical and pharmaceutical synthesis process. The specific methods and outcomes would depend on the particular pharmaceutical compound being synthesized.
  • Synthesis of Cyclopentene Scaffolds

    • 3-Cyclopentene-1-ol is used in the synthesis of cyclopentene scaffolds . These scaffolds can be used in various chemical reactions. The specific methods of application would involve the synthesis of the cyclopentene scaffold, which would then be used in further reactions. The outcomes would depend on the specific reactions being carried out.
  • Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking

    • 3-Cyclopentene-1-ol can be used in studies related to oxidation, combustion, and thermal cracking . The specific methods of application would involve conducting these processes on the compound and observing the results. The outcomes would provide valuable thermodynamic data that can be used in various fields of research .
  • Kinetics Studies

    • This compound can be used in kinetics studies . The specific methods of application would involve conducting kinetics experiments on the compound and observing the results. The outcomes would provide valuable data on the reaction rates and mechanisms .
  • Synthesis of 1,2-Disubstituted Cyclopentadienes

    • 3-Cyclopentene-1-ol can be used in the synthesis of 1,2-disubstituted cyclopentadienes . The specific methods of application would involve the synthesis of these compounds, which would then be used in further reactions. The outcomes would depend on the specific reactions being carried out .

Safety And Hazards

3-Cyclopentene-1-ol is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Relevant Papers Several papers have been published on 3-Cyclopentene-1-ol . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMJSIRDZDHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300005
Record name 3-Cyclopentene-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentene-1-ol

CAS RN

14320-38-8
Record name 3-Cyclopenten-1-ol
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Record name 4-Cyclopentenol
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Record name 3-Cyclopenten-1-ol
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Record name 3-Cyclopentene-1-ol
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Record name 3-Cyclopentenol
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Record name 4-CYCLOPENTENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
R Tuba, M Al-Hashimi, HS Bazzi, RH Grubbs - Macromolecules, 2014 - ACS Publications
… According to the DFT calculations, 3-cyclopentene-1-ol 2 has a slightly higher ring strain energy (−6.77 kcal/mol) than 1 (−5.44 kcal/mol), while the bond order remained the same (…
Number of citations: 53 pubs.acs.org
WJ Neary, JG Kennemur - Macromolecules, 2017 - ACS Publications
… However, this did not occur with G2 (Table 1, entry 7) and VT-ROMP resulted in the most controlled method to produce poly(3-cyclopentene-1-ol) (P3CPOH) to date with 87% conversion…
Number of citations: 46 pubs.acs.org
M Al‐Hashimi, R Tuba, HS Bazzi, RH Grubbs - ChemCatChem, 2016 - Wiley Online Library
… A higher monomer conversion is achieved at both temperatures for the ROMP of 3-cyclopentene-1-ol M5 in comparison with ROMP of cyclopentene M4, as depicted in Table 1 (entries 1…
G Zweifel, K Nagase, HC Brown - Journal of the American …, 1962 - ACS Publications
… Thus, Winstein and his co-workers reported theisolation of a 30% yield of pure 3-cyclopentene-1 -ol by the monohydroboration of cyclopentadiene.16 The hydroboration of 1,3-…
Number of citations: 120 pubs.acs.org
S Kobayashi, M Tanaka - Molecular Systems Design & Engineering, 2023 - pubs.rsc.org
… Calculations have been performed for various substituted cyclopentenes for the introduction of hydroxy groups, and 3-cyclopentene-1-ol was found to have slightly greater ring strain …
Number of citations: 2 pubs.rsc.org
R Ling - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
M Sato, K Takayama, K Sekiguchi, Y Abe, T Furuya… - Chemistry …, 1989 - journal.csj.jp
… Hutchinson et al. from methyl diformy la cetate (B) as the enone and 3–cyclopentene– 1 – ol ( C) as the en ophi le by an application of de Mayo reaction." The fact that highly regio- and …
Number of citations: 2 www.journal.csj.jp
H Liu - 2019 - ideals.illinois.edu
… advantages, the polypentenamers demonstrated in previous examples cannot be depolymerized without the use of solvents since Tc(neat) of cyclopentene (1a) or 3-cyclopentene-1-ol (…
Number of citations: 0 www.ideals.illinois.edu
S Sawada - Bulletin of the Institute for Chemical …, 1970 - repository.kulib.kyoto-u.ac.jp
… reaction which gave rise to exclusively cis-bicyclo-(3, 1, 0)-hexan-2-ol (20) from 3-cyclopentene-1-ol, and they have proposed a cyclic transition state (19) as follows ; …
Number of citations: 9 repository.kulib.kyoto-u.ac.jp
JQ Xie, RX Liang, YX Jia - Chinese Journal of Chemistry, 2021 - Wiley Online Library
… The coordination of Pd(II) with 3-cyclopentene-1-ol followed by migratory insertion through transition state TS-I involving a weak interaction between Pd(II) and hydroxyl group results in …
Number of citations: 55 onlinelibrary.wiley.com

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